4-Methoxy-3-(trifluoromethoxy)cinnamic acid
Overview
Description
4-Methoxy-3-(trifluoromethoxy)cinnamic acid is a white crystalline powder that belongs to the class of cinnamic acid derivatives. It is known for its versatile applications in various fields of research, including medical, environmental, and industrial research. The compound has a molecular weight of 262.19 and is identified by the CAS number 1262018-46-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(trifluoromethoxy)cinnamic acid typically involves the reaction of 4-methoxybenzaldehyde with trifluoromethoxyacetic acid under specific conditions. The reaction is catalyzed by a base such as potassium carbonate and proceeds through a Knoevenagel condensation reaction . The reaction conditions include:
Temperature: Ambient temperature
Solvent: Ethanol or methanol
Catalyst: Potassium carbonate
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants
Continuous monitoring: To ensure optimal reaction conditions
Purification steps: Including recrystallization and filtration to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(trifluoromethoxy)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming the corresponding saturated acid.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 4-methoxy-3-(trifluoromethoxy)hydrocinnamic acid.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-Methoxy-3-(trifluoromethoxy)cinnamic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(trifluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to its antimicrobial properties . Molecular docking studies have shown that the compound can form hydrogen bonds with amino acid residues in the active sites of target proteins, enhancing its binding affinity and stability .
Comparison with Similar Compounds
4-Methoxy-3-(trifluoromethoxy)cinnamic acid can be compared with other cinnamic acid derivatives, such as:
3-(Trifluoromethoxy)cinnamic acid: Similar in structure but lacks the methoxy group at the 4-position.
4-Methoxy-3-(trifluoromethyl)cinnamic acid: Similar but has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of both methoxy and trifluoromethoxy groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-3-[4-methoxy-3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O4/c1-17-8-4-2-7(3-5-10(15)16)6-9(8)18-11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBGYFCPZATQOQ-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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